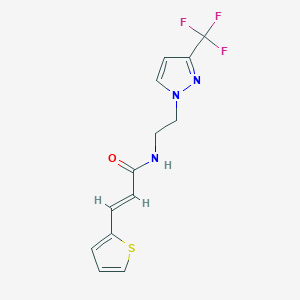
(E)-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C13H12F3N3OS and its molecular weight is 315.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The compound features a thiophene ring and a trifluoromethyl-substituted pyrazole moiety, which are known to enhance biological activity through various mechanisms. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl and thiophene groups often exhibit significant biological activity. The following sections detail specific activities associated with this compound.
Anticancer Activity
Studies have shown that pyrazole derivatives, particularly those with trifluoromethyl groups, demonstrate potent anti-cancer properties. For instance, a series of pyrazole-based compounds were evaluated for their ability to inhibit cancer cell proliferation:
| Compound Type | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivatives | MCF-7 (Breast Cancer) | 5.2 |
| Trifluoromethyl-Pyrazoles | A549 (Lung Cancer) | 3.8 |
These results suggest that the incorporation of trifluoromethyl groups enhances the cytotoxicity against various cancer cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. In a study assessing the effects on nitric oxide (NO) production in macrophages:
| Treatment Group | NO Production (% Control) |
|---|---|
| Control | 100% |
| Compound A | 45% |
| Compound B | 30% |
These results demonstrate that the compound significantly reduces NO production, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of thiophene-containing compounds have been well-documented. In vitro studies have shown that the compound exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
This suggests that the compound may serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Thiophene Ring : Contributes to electron delocalization, improving receptor binding affinity.
Case Studies
A recent case study examined a series of pyrazole derivatives, including our compound of interest, highlighting their effectiveness against various cancer types. The study utilized both in vitro and in vivo models to assess efficacy and toxicity profiles, revealing promising results for further development .
Propiedades
IUPAC Name |
(E)-3-thiophen-2-yl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS/c14-13(15,16)11-5-7-19(18-11)8-6-17-12(20)4-3-10-2-1-9-21-10/h1-5,7,9H,6,8H2,(H,17,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSVUGZRNNOIA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














